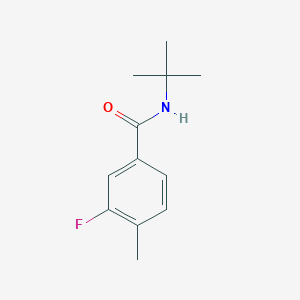

N-tert-butyl-3-fluoro-4-methylbenzamide

Description

N-tert-butyl-3-fluoro-4-methylbenzamide is a benzamide derivative featuring a tert-butyl group attached to the amide nitrogen, a fluorine atom at the 3-position, and a methyl group at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry due to the steric and electronic effects imparted by the tert-butyl group and fluorine substitution, which can influence binding affinity, metabolic stability, and solubility.

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-tert-butyl-3-fluoro-4-methylbenzamide |

InChI |

InChI=1S/C12H16FNO/c1-8-5-6-9(7-10(8)13)11(15)14-12(2,3)4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

JCZKQKXZKMXVRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-3-fluoro-4-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-4-methylbenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .

Another method involves the Ritter reaction, where 3-fluoro-4-methylbenzonitrile reacts with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used in methanol as a solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing fluorine with methoxy yields N-tert-butyl-3-methoxy-4-methylbenzamide.

Reduction: N-tert-butyl-3-fluoro-4-methylbenzylamine.

Oxidation: N-tert-butyl-3-fluoro-4-methylbenzoic acid.

Scientific Research Applications

N-tert-butyl-3-fluoro-4-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: Its derivatives may be used in the development of new materials with unique properties, such as polymers or liquid crystals.

Biological Studies: It can serve as a probe to study the interactions of small molecules with biological macromolecules.

Industrial Chemistry: It may be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-fluoro-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The tert-butyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with N-tert-butyl-3-fluoro-4-methylbenzamide, differing primarily in substituent positions, functional groups, or side chains:

Table 1: Structural Comparison

Key Observations:

- Methyl 4-tert-butylbenzoate : Replaces the amide group with a methyl ester, reducing hydrogen-bonding capacity and increasing hydrophobicity. Its lower molecular weight (192.25 vs. 223.29) may improve volatility, as indicated by its density (0.99 g/cm³) .

- N,N-dimethyl-4-(trifluoromethyl)benzamide : The trifluoromethyl group enhances electronegativity and metabolic stability compared to the methyl group in the target compound. The dimethylamide group reduces steric hindrance relative to tert-butyl .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Insights:

- The tert-butyl group universally increases steric bulk and lipophilicity across analogs.

- Fluorine substitution improves metabolic stability and may enhance membrane permeability.

- Ester derivatives (e.g., methyl esters) generally exhibit lower polarity than amides, impacting solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.